molecular formula C13H10ClNO B1596434 2-Amino-2'-chlorobenzophenone CAS No. 2894-45-3

2-Amino-2'-chlorobenzophenone

Cat. No. B1596434
CAS RN: 2894-45-3
M. Wt: 231.68 g/mol
InChI Key: PKSVTEMCGNQIMD-UHFFFAOYSA-N
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Description

2-Amino-2'-chlorobenzophenone (2-ACBP) is a synthetic compound that has been used in a variety of laboratory experiments. It is a white crystalline solid that is soluble in organic solvents, such as ether and benzene, and is insoluble in water. 2-ACBP is used as a reagent in organic chemistry, as a dye, and as a catalyst in various industrial processes. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

1. Synthesis and Biological Evaluation

2-Amino-2'-chlorobenzophenone derivatives have been synthesized and evaluated for their potential as skeletal muscle relaxants. Microwave methods have proven to be more effective in synthesis, yielding better results. These compounds demonstrate potential CNS activity, indicated by their physicochemical parameters and BBB penetration abilities (Singh, Devi, & Prasad, 2015).

2. Nonlinear Optical Material Studies

Research has been conducted on the use of this compound in nonlinear optical material applications. The studies involve growth techniques, characterizing crystal properties, and evaluating their optical and mechanical properties. These crystals exhibit second harmonic generation, making them significant for optical applications (Babu et al., 2004); (Mohamed et al., 2007).

3. Structure and Nonlinear Optical Properties

Further investigations into the structure of this compound have revealed its potential for producing second harmonic generation. The studies focus on its structural geometry, vibrational wavenumbers, and first-order hyperpolarizability, offering insights into its use in nonlinear optical applications (John et al., 2016).

4. Electrosynthesis Studies

Electrosynthesis research has explored the production of 4-Amino-4′-chlorobenzophenone from 4-nitro-4′-chlorobenzophenone. This study demonstrates a method for creating high-purity products, which can have various applications in organic chemistry and materials science (Zhang Xue-jun, 2003).

5. Metal Complex Synthesis

This compound has been used in the synthesis of copper(II) and palladium(II) complexes. These complexes have been characterized through various spectroscopic methods, contributing to the understanding of metal-ligand interactions in coordination chemistry (Kurt et al., 2007).

6. Solid Phase Peptide Synthesis Application

The compound has been used in the preparation of resin for solid-phase peptide synthesis, demonstrating its utility in the field of biochemistry and molecular biology (Su Zhi-guo, 2009).

7. Plant Growth Regulation

Research into the synthesis of derivatives of this compound and their potential as plant growth regulators showcases the compound's applicability in agriculture and plant sciences (Hatim & Joshi, 2004).

8. Functional Effect Prediction in Human Mutations

This compound has been indirectly associated with studies in human genetics, specifically in predicting the functional effects of missense mutations in proteins (Adzhubei, Jordan, & Sunyaev, 2013).

Mechanism of Action

Target of Action

2-Amino-2’-chlorobenzophenone (ACB) is primarily used in the synthesis of benzodiazepines . Benzodiazepines are a class of drugs that target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and produce calming effects .

Mode of Action

ACB interacts with its targets through a series of chemical reactions. For instance, in the synthesis of lorazepam, a benzodiazepine, ACB is first reacted with hydroxylamine. The product is then reacted with chloroacetyl chloride to form a quinazolin-3-oxide derivative. A reaction with methylamine leads to ring expansion and rearrangement, forming a benzodiazepin-4-oxide derivative. This compound undergoes acetylation and hydrolysis, followed by another round of acetylation. The final step involves hydrolysis under sodium hydroxide to yield lorazepam .

Biochemical Pathways

The biochemical pathways involved in the action of ACB are primarily related to the synthesis of benzodiazepines . These pathways involve a series of reactions including acylation, reduction, oxidation, and hydrolysis . The end products of these pathways, such as lorazepam and diazepam, exert their effects by enhancing the action of GABA, a neurotransmitter that inhibits activity in the brain, thereby producing a calming effect .

Pharmacokinetics

These drugs are generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of ACB’s action is the production of benzodiazepines, which have a wide range of effects on the central nervous system. These effects include reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures . The specific effects depend on the particular benzodiazepine synthesized.

Action Environment

The action of ACB can be influenced by various environmental factors. For instance, the reactions involving ACB in the synthesis of benzodiazepines are sensitive to conditions such as temperature, pH, and the presence of other chemicals . Additionally, the effects of the benzodiazepines produced can be influenced by factors such as the patient’s age, liver function, and the presence of other drugs .

Biochemical Analysis

Biochemical Properties

2-Amino-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of benzodiazepines. It interacts with various enzymes and proteins during these reactions. For instance, it undergoes acylation with cyclopropanecarbonyl chloride in the presence of triethylamine to form intermediates that are further reduced and oxidized to produce benzodiazepines like prazepam and lorazepam . These interactions highlight the compound’s importance in medicinal chemistry.

Cellular Effects

2-Amino-2’-chlorobenzophenone influences various cellular processes, particularly in the context of its role in synthesizing benzodiazepines. These compounds affect cell signaling pathways, gene expression, and cellular metabolism. Benzodiazepines, synthesized using 2-Amino-2’-chlorobenzophenone, are known to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, leading to sedative and anxiolytic effects . This modulation impacts neuronal signaling and can alter gene expression related to stress and anxiety responses.

Molecular Mechanism

At the molecular level, 2-Amino-2’-chlorobenzophenone exerts its effects through a series of chemical reactions that lead to the formation of benzodiazepines. These reactions involve binding interactions with various biomolecules, including enzymes that facilitate acylation, reduction, and oxidation processes . The compound’s ability to undergo these reactions is crucial for the synthesis of benzodiazepines, which then interact with GABA receptors to produce their therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2’-chlorobenzophenone can change over time due to its stability and degradation properties. The compound is known to be stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific benzodiazepine synthesized . In vitro and in vivo studies have shown that benzodiazepines can have prolonged effects on neuronal activity and behavior, which are indirectly influenced by the stability and reactivity of 2-Amino-2’-chlorobenzophenone.

Dosage Effects in Animal Models

The effects of 2-Amino-2’-chlorobenzophenone in animal models vary with different dosages. At lower doses, the compound facilitates the synthesis of benzodiazepines that produce therapeutic effects without significant toxicity . At higher doses, there can be adverse effects, including sedation, muscle relaxation, and potential toxicity. These threshold effects are important for determining safe and effective dosages in pharmaceutical applications.

Metabolic Pathways

2-Amino-2’-chlorobenzophenone is involved in metabolic pathways that lead to the synthesis of benzodiazepines. These pathways include interactions with enzymes such as cyclopropanecarbonyl chloride and triethylamine, which facilitate the acylation and reduction processes . The compound’s role in these pathways is crucial for the production of benzodiazepines, which are then metabolized in the body to exert their therapeutic effects.

Transport and Distribution

Within cells and tissues, 2-Amino-2’-chlorobenzophenone is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, which can affect its reactivity and stability . Understanding these transport mechanisms is important for optimizing the compound’s use in pharmaceutical applications.

Subcellular Localization

The subcellular localization of 2-Amino-2’-chlorobenzophenone can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for ensuring that the compound interacts with the appropriate biomolecules to facilitate the synthesis of benzodiazepines.

properties

IUPAC Name

(2-aminophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSVTEMCGNQIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183135
Record name 2-Amino-2'-chlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2894-45-3
Record name (2-Aminophenyl)(2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2894-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2'-chlorobenzophenone
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Record name 2-Amino-2'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2'-chlorobenzophenone
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Record name 2-(2-Chlorobenzoyl)aniline
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Synthesis routes and methods

Procedure details

Dissolve [2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (850 mg, 2.6 mmol) in a saturated HCl in AcOH solution (10 mL, ˜3N in HCl), stir at room temperature for 3 hours. Concentrate, add CHCl3 and concentrate (3×) to remove remaining AcOH. Dissolve the residue in 20% i-PrOH/CHCl3, wash with saturated NaHCO3 solution (2×) and brine. Dry the combined organic layers over MgSO4 and concentrate to afford the title compound (495 mg, 83%): MS(IS) 232 (M+1).
Name
[2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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